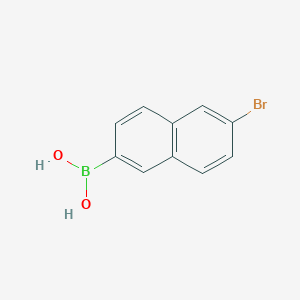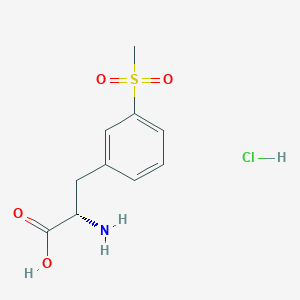
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a methylsulfonyl group attached to the phenyl ring, which is further connected to the amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylalanine derivative.
Sulfonylation: The phenyl ring is sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the methylsulfonyl group.
Hydrochloride Formation: The final step involves converting the free amino acid into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of the methylsulfonyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-(3-(methylthio)phenyl)propanoic acid hydrochloride: Similar structure but with a methylthio group instead of a methylsulfonyl group.
(S)-2-Amino-3-(3-(methylsulfinyl)phenyl)propanoic acid hydrochloride: Contains a methylsulfinyl group, which is an intermediate oxidation state between sulfide and sulfone.
Uniqueness
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where such characteristics are desired.
特性
CAS番号 |
2177264-60-5 |
|---|---|
分子式 |
C10H14ClNO4S |
分子量 |
279.74 g/mol |
IUPAC名 |
2-amino-3-(3-methylsulfonylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4S.ClH/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H |
InChIキー |
SODPTEIBYBFURE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl |
異性体SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


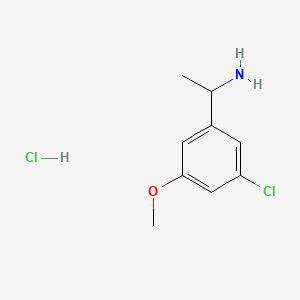
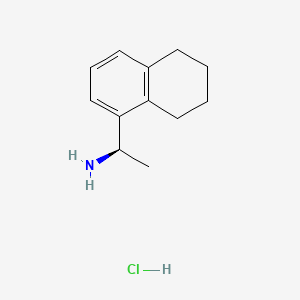
![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride](/img/structure/B8228558.png)
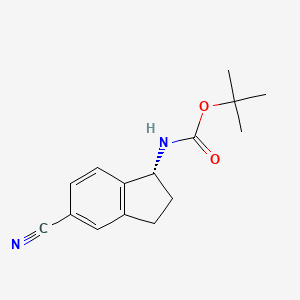
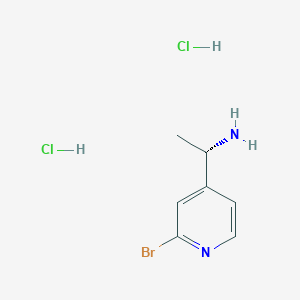

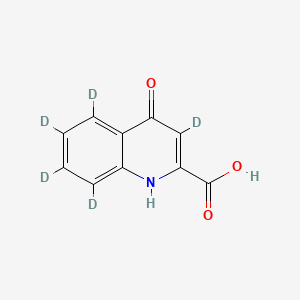
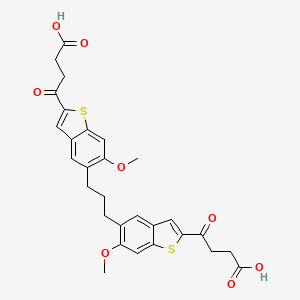
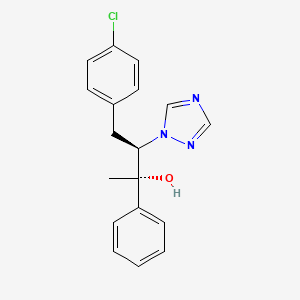
![N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide](/img/structure/B8228611.png)
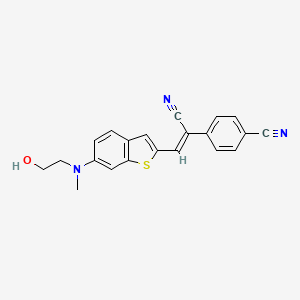
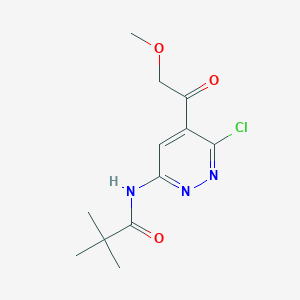
![tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate](/img/structure/B8228631.png)
